molecular formula C22H26ClN3O5S2 B2491872 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1327514-96-4

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2491872
CAS No.: 1327514-96-4
M. Wt: 512.04
InChI Key: HJYPOHWKZIXAJE-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O5S2 and its molecular weight is 512.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research in the field of medicinal chemistry has led to the synthesis of various novel compounds derived from similar chemical structures, aiming to explore their therapeutic potentials. For instance, the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives has been reported, demonstrating significant anti-inflammatory and analgesic activities due to their COX-1/COX-2 inhibitory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Agents

The design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety have been explored as antimicrobial agents. These compounds have shown good or moderate antimicrobial activity, highlighting the relevance of incorporating morpholine and other functional groups to enhance antimicrobial efficacy (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Anticancer Activity

The synthesis of bioactive molecules featuring fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole has been undertaken for biological and pharmacological screening, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies lay the groundwork for further exploration into the anticancer properties of such compounds (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Antifungal Agents

Research into the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has shown potential as antifungal agents. This suggests a promising avenue for developing new antifungal treatments by manipulating the thiazole and benzamide components (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Neuroprotective Activity

In the search for treatments for neurodegenerative diseases like Alzheimer's, compounds with selective inhibitory activity against histone deacetylase 6 (HDAC6) have been identified. These compounds, such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, exhibit neuroprotective activity by reducing tau protein phosphorylation and aggregation, suggesting a potential therapeutic pathway for Alzheimer's disease (Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018).

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound exhibits uncompetitive and selective inhibition against AChE . Uncompetitive inhibitors bind to the enzyme-substrate complex, preventing the complex from releasing the products and thus inhibiting the enzyme’s activity. The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .

Result of Action

The compound has shown to inhibit Aβ 1-42 aggregation , which is a key factor in the development of Alzheimer’s disease. It also has neuroprotective properties and can enhance cognition . In addition, it has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2.ClH/c1-29-16-7-8-18-19(15-16)31-22(23-18)25(10-9-24-11-13-30-14-12-24)21(26)17-5-3-4-6-20(17)32(2,27)28;/h3-8,15H,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYPOHWKZIXAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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